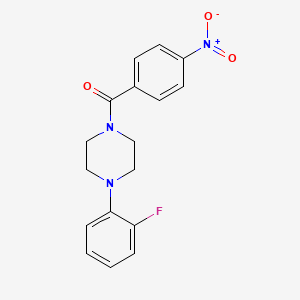![molecular formula C17H21N3O3 B5703883 1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)
1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane is a chemical compound that belongs to the class of diazepanes and is commonly referred to as Ro 15-4513. It was initially developed as a benzodiazepine receptor antagonist and has been widely used in scientific research to study the mechanisms of action of benzodiazepines.
作用机制
Ro 15-4513 works by binding to the benzodiazepine receptors in the brain and blocking the effects of benzodiazepines. Benzodiazepines are a class of drugs that are commonly used as sedatives, anxiolytics, and hypnotics. They work by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which has inhibitory effects on the brain. Ro 15-4513 can selectively block the effects of benzodiazepines on their receptors, which allows researchers to study the specific effects of benzodiazepines on the brain and behavior.
Biochemical and Physiological Effects:
Ro 15-4513 has been shown to have a variety of biochemical and physiological effects in animal studies. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. Additionally, Ro 15-4513 has been shown to have anxiogenic effects, meaning that it can increase anxiety in animals.
实验室实验的优点和局限性
One of the main advantages of using Ro 15-4513 in lab experiments is its selectivity for benzodiazepine receptors. This allows researchers to study the specific effects of benzodiazepines on the brain and behavior without interference from other neurotransmitters or receptors. However, one limitation of using Ro 15-4513 is its potency, which can make it difficult to use in certain experiments. Additionally, Ro 15-4513 has been shown to have anxiogenic effects, which can complicate the interpretation of some experiments.
未来方向
There are several future directions for research involving Ro 15-4513. One area of interest is the role of benzodiazepine receptors in addiction and substance abuse. Ro 15-4513 has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. This suggests that benzodiazepine receptors may be involved in the development of addiction and substance abuse. Another area of interest is the potential therapeutic applications of Ro 15-4513. It has been shown to have anxiogenic effects, which could make it useful in the treatment of anxiety disorders. Additionally, Ro 15-4513 has been shown to decrease the activity of the HPA axis, which could make it useful in the treatment of stress-related disorders.
合成方法
The synthesis of Ro 15-4513 involves the reaction of 2-nitrobenzaldehyde and 5-(2-furyl)methyl chloride with 1-methyl-1,4-diazepane in the presence of a base. The product is then purified by recrystallization to obtain a white crystalline solid.
科学研究应用
Ro 15-4513 has been extensively used in scientific research to study the mechanism of action of benzodiazepines. It is a potent benzodiazepine receptor antagonist and can be used to selectively block the effects of benzodiazepines on their receptors. This allows researchers to study the specific effects of benzodiazepines on the brain and behavior.
属性
IUPAC Name |
1-methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-18-9-4-10-19(12-11-18)13-14-7-8-17(23-14)15-5-2-3-6-16(15)20(21)22/h2-3,5-8H,4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHUQMRSGSMDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5417328 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)
![methyl {[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5703814.png)
![N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5703815.png)


![1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5703826.png)


![N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5703849.png)
![methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5703857.png)

![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)
![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)